Structural Origin as a Process Impurity: Dimethylamine Lenvatinib is a Distinct Dimethylurea Derivative
Dimethylamine Lenvatinib (Impurity B) is specifically formed via a side-reaction of the lenvatinib mesylate intermediate (LVTN-2) with dimethylamine, a reagent used in an earlier methylation step [1]. This contrasts with Lenvatinib Impurity C (4-ethoxy-7-methoxyquinoline-6-carboxamide), which is generated through ethanolysis of the final API, and Lenvatinib Impurity D (O-desmethyl lenvatinib), which is an oxidative metabolite [2]. The distinct dimethylurea moiety in Dimethylamine Lenvatinib replaces the cyclopropylurea pharmacophore, making it a unique marker for monitoring dimethylamine carryover in the synthetic process.
| Evidence Dimension | Structural Class & Origin |
|---|---|
| Target Compound Data | 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide; a dimethylurea derivative formed from dimethylamine reagent by-product |
| Comparator Or Baseline | Lenvatinib Impurity C (CAS 771464-30-3): 4-ethoxy-7-methoxyquinoline-6-carboxamide, an ethoxy analog from ethanolysis; Lenvatinib Impurity D (CAS 417717-04-5): O-desmethyl lenvatinib, an oxidative metabolite |
| Quantified Difference | Target compound has a C₂₀H₁₉ClN₄O₄ formula (MW 414.84) vs. C₁₃H₁₂N₂O₄ (MW 260.25) for Impurity C and C₂₀H₁₇ClN₄O₄ (MW 412.83) for Impurity D |
| Conditions | Synthetic route analysis via HPLC-MS detection as described in patent CN107266363A |
Why This Matters
This structural uniqueness ensures Dimethylamine Lenvatinib serves as a specific marker for a distinct process deviation, directly impacting root cause analysis during pharmaceutical manufacturing.
- [1] Hangzhou Huadong Medicine Group Pharma Res Inst. (2017). CN107266363A - Preparation methods of lenvatinib mesylate drug impurities. Example 2: Synthesis of impurity B. View Source
- [2] Vejendla, A., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma. Current Pharmaceutical Analysis. View Source
